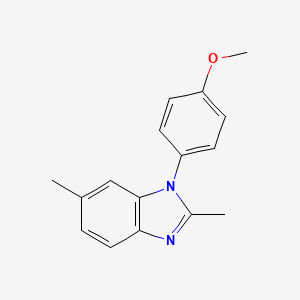
Nickel(cento) phosphinate hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(cento) phosphinate hexahydrate is a coordination compound that features nickel ions coordinated with phosphinate ligands and water molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel(cento) phosphinate hexahydrate can be synthesized through various methods. One common approach involves the reaction of nickel salts, such as nickel nitrate hexahydrate, with phosphinic acid or its derivatives under controlled conditions. The reaction typically takes place in an aqueous medium, and the resulting product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using nickel salts and phosphinic acid. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions: Nickel(cento) phosphinate hexahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) phosphinate compounds, while reduction can produce nickel(I) species .
Aplicaciones Científicas De Investigación
Nickel(cento) phosphinate hexahydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which nickel(cento) phosphinate hexahydrate exerts its effects involves coordination chemistry principles. The nickel ions in the compound can interact with various substrates, facilitating catalytic reactions. The phosphinate ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. Molecular targets and pathways involved include metal-ligand coordination and electron transfer processes .
Comparación Con Compuestos Similares
Nickel(cento) phosphinate hexahydrate can be compared with other similar compounds, such as:
Nickel(II) phosphinate: Similar in structure but differs in hydration state and reactivity.
Nickel(II) phosphonate: Contains phosphonate ligands instead of phosphinate, leading to different chemical properties and applications.
Uniqueness: The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which influence its reactivity and stability. This makes it particularly suitable for applications requiring precise control over catalytic activity and material properties .
Propiedades
Fórmula molecular |
H16NiO14P2 |
|---|---|
Peso molecular |
360.76 g/mol |
Nombre IUPAC |
dihydrogen phosphate;nickel(2+);hexahydrate |
InChI |
InChI=1S/Ni.2H3O4P.6H2O/c;2*1-5(2,3)4;;;;;;/h;2*(H3,1,2,3,4);6*1H2/q+2;;;;;;;;/p-2 |
Clave InChI |
DOFILFTZFHUOSW-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.O.O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)


![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)


![5-Ethyl-6-methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13884091.png)






